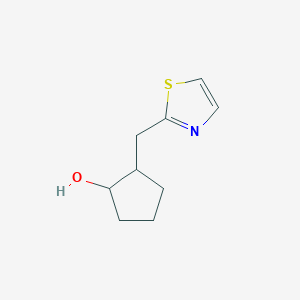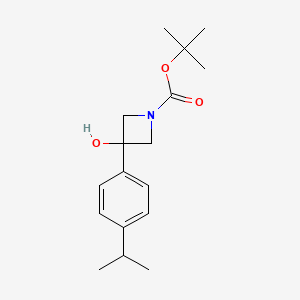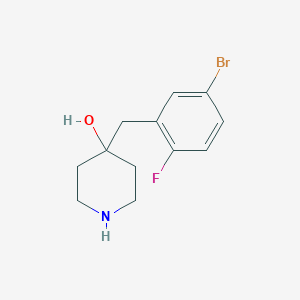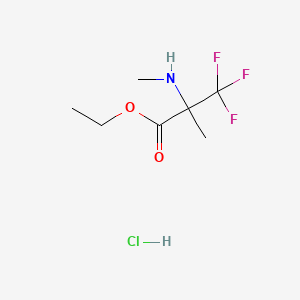![molecular formula C11H22N2O2 B13550602 tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate](/img/structure/B13550602.png)
tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate: is a versatile chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . This compound is known for its unique structural properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate typically involves the condensation of tert-butyl carbamate with 2,2-dimethylazetidine. The reaction is carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted carbamates and other derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, facilitating selective reactions in multi-step synthesis .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It acts as a substrate or inhibitor in various biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug design and development, particularly in the synthesis of novel pharmaceuticals .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, coatings, and adhesives .
Mécanisme D'action
The mechanism of action of tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
tert-butyl carbamate: A simpler analog used as a protecting group for amines.
tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: Another related compound with different structural features.
Uniqueness: tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate stands out due to its unique azetidine ring structure, which imparts distinct chemical and biological properties. This structural feature makes it more versatile and valuable in various applications compared to its simpler analogs .
Propriétés
Formule moléculaire |
C11H22N2O2 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
tert-butyl N-[(2,2-dimethylazetidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)12-6-8-7-13-11(8,4)5/h8,13H,6-7H2,1-5H3,(H,12,14) |
Clé InChI |
SMHFVSBRSVBCOV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CN1)CNC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


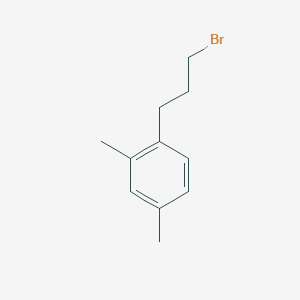
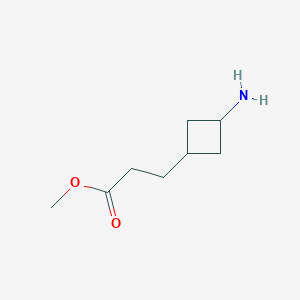
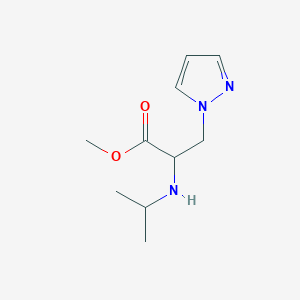
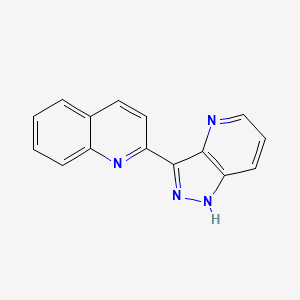
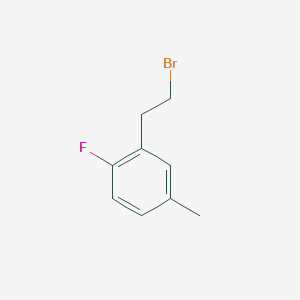
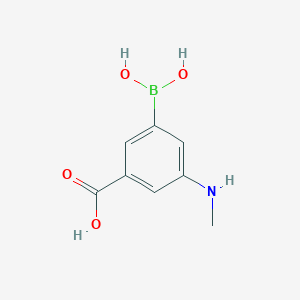
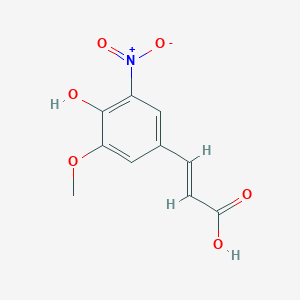

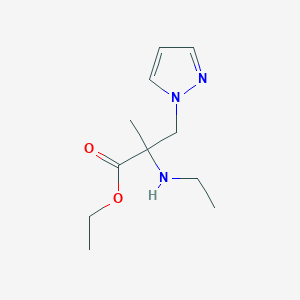
![4,4,5,5-Tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13550575.png)
